

Commercial Availability and Technical Guide to 9-Mesityl-10-methylacridinium Salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Mesityl-10-methylacridinium

Cat. No.: B1239669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

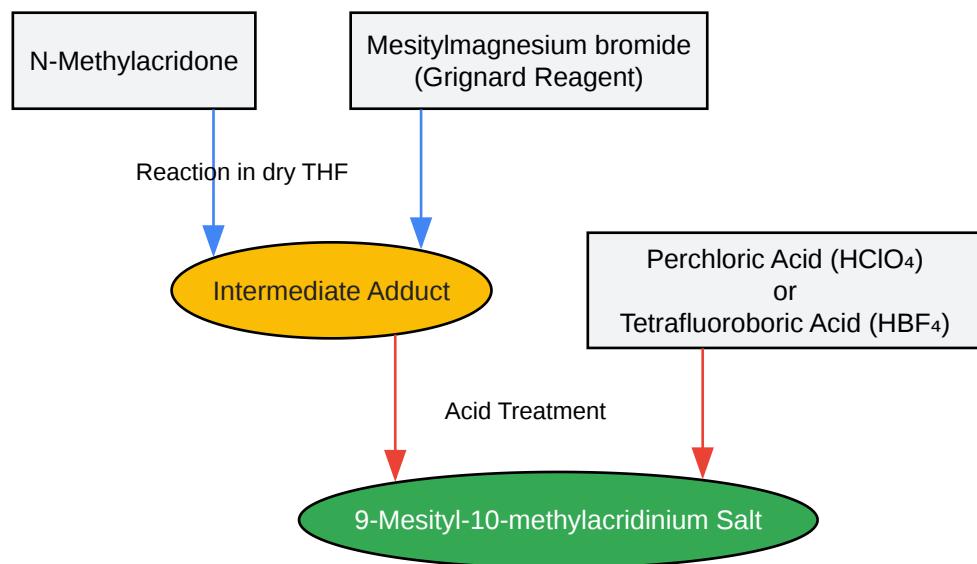
Introduction

9-Mesityl-10-methylacridinium salts have emerged as powerful organophotocatalysts, offering a metal-free alternative for a variety of synthetic transformations. Their unique photophysical and electrochemical properties enable the catalysis of reactions under mild conditions, driven by visible light. This technical guide provides a comprehensive overview of the commercial availability, key properties, and applications of these versatile salts, with a focus on experimental protocols and mechanistic understanding.

Commercial Availability

9-Mesityl-10-methylacridinium salts are commercially available from several chemical suppliers, primarily as the perchlorate (ClO_4^-) and tetrafluoroborate (BF_4^-) salts. These compounds are typically supplied as yellow to amber crystalline solids with purities often exceeding 97%.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
TCI Chemicals	9-Mesityl-10-methylacridinium Perchlorate	674783-97-2	C ₂₃ H ₂₂ CINO ₄	411.88	>98.0% (HPLC)[1]
Sigma-Aldrich (Merck)	9-Mesityl-10-methylacridinium tetrafluoroborate	1442433-71-7	C ₂₃ H ₂₂ BF ₄ N	399.23	Not specified
AChemBlock	9-Mesityl-10-methyl-10-acridinium Perchlorate	674783-97-2	C ₂₃ H ₂₂ CINO ₄	411.88	98%[2]
EvitaChem	9-Mesityl-10-methylacridinium Perchlorate	674783-97-2	C ₂₃ H ₂₂ CINO ₄	411.9	Not specified[3]
BLD Pharm	Acridinium Series Photocatalyst S	Various	Various	Various	Various[4]
Ambeed	Photoredox Acridinium Catalysts	Various	Various	Various	Various[5]


Physicochemical Properties

The photocatalytic activity of **9-Mesityl-10-methylacridinium** salts stems from their electronic structure and redox properties. Upon photoexcitation, they can act as potent single-electron transfer agents.

Property	9-Mesityl-10-methylacridinium perchlorate	9-Mesityl-10-methylacridinium tetrafluoroborate	Reference
One-Electron Reduction Potential (E_red)	-0.57 V vs SCE in CH ₃ CN	Not explicitly found, but expected to be similar to the perchlorate salt.	[6]
One-Electron Oxidation Potential of Excited State (E_ox*)	+2.06 V vs SCE in CH ₃ CN	Not explicitly found, but expected to be similar to the perchlorate salt.	[6]
Absorption Maximum (λ_max)	~430 nm in CH ₃ CN	450 nm (photocatalyst activation)	[7]
Emission Maximum (λ_em)	~500 nm in CH ₃ CN	Not explicitly found.	[6]
Excited State Energy	2.37 eV	Not explicitly found.	[1]
Excited State Lifetime	Can be long-lived (e.g., 2 hours at 203 K in the electron-transfer state)	Not explicitly found.	[1]

Synthesis

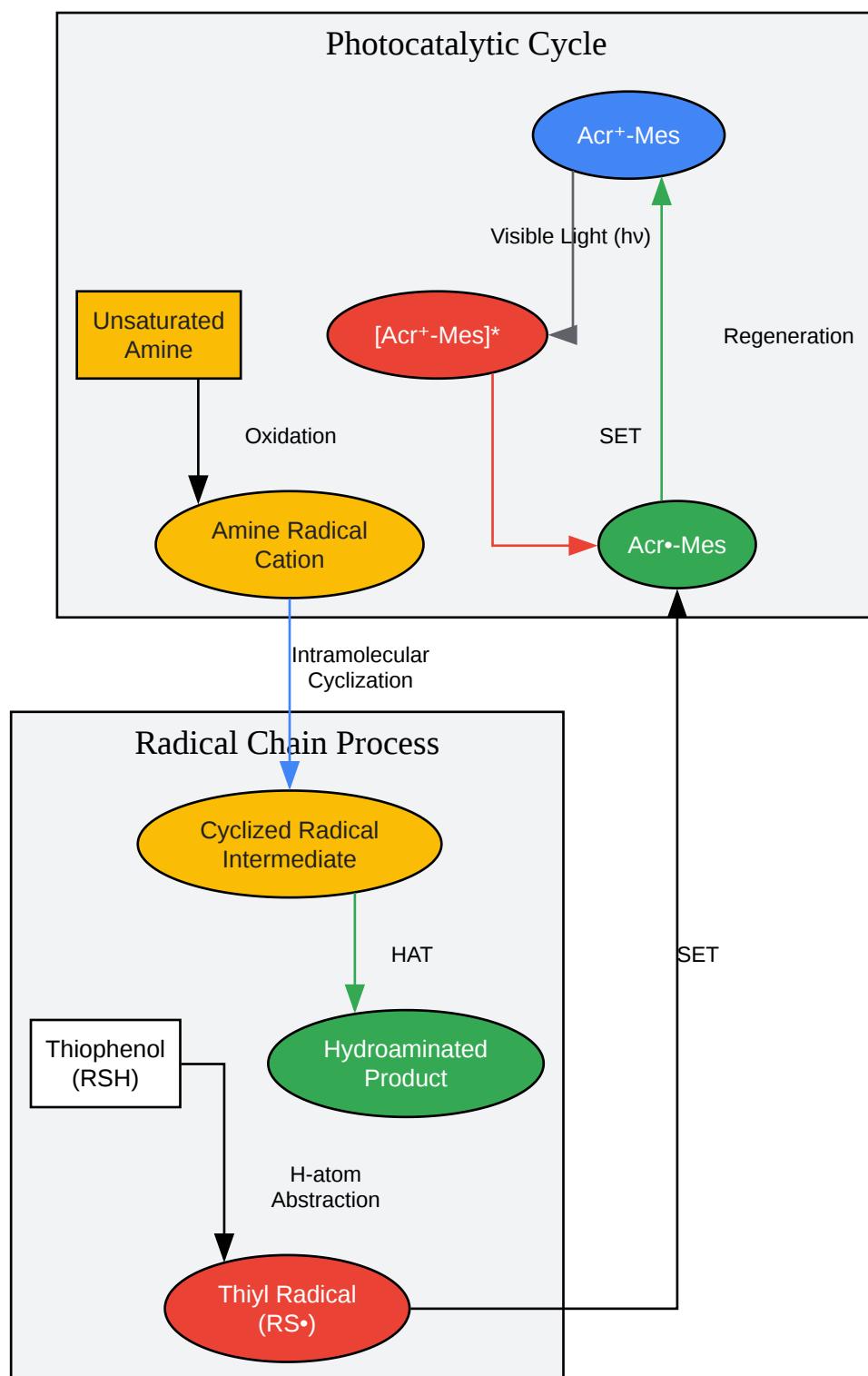
9-Mesityl-10-methylacridinium salts can be synthesized through various methods. A common approach involves the reaction of N-methylacridone with a Grignard reagent followed by treatment with the appropriate acid.[3][8]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **9-Mesityl-10-methylacridinium** salts.

Experimental Protocols

Anti-Markovnikov Hydroamination of Alkenes


This protocol describes a metal-free method for the direct anti-Markovnikov hydroamination of unsaturated amines using a **9-Mesityl-10-methylacridinium** salt as the photocatalyst.^[9]

Materials:

- **9-Mesityl-10-methylacridinium** tetrafluoroborate (1-5 mol%)
- Unsaturated amine substrate (1.0 equiv)
- Thiophenol (10-20 mol%) as a hydrogen atom donor
- Anhydrous solvent (e.g., acetonitrile, dichloromethane)
- Visible light source (e.g., blue LEDs, compact fluorescent lamp)

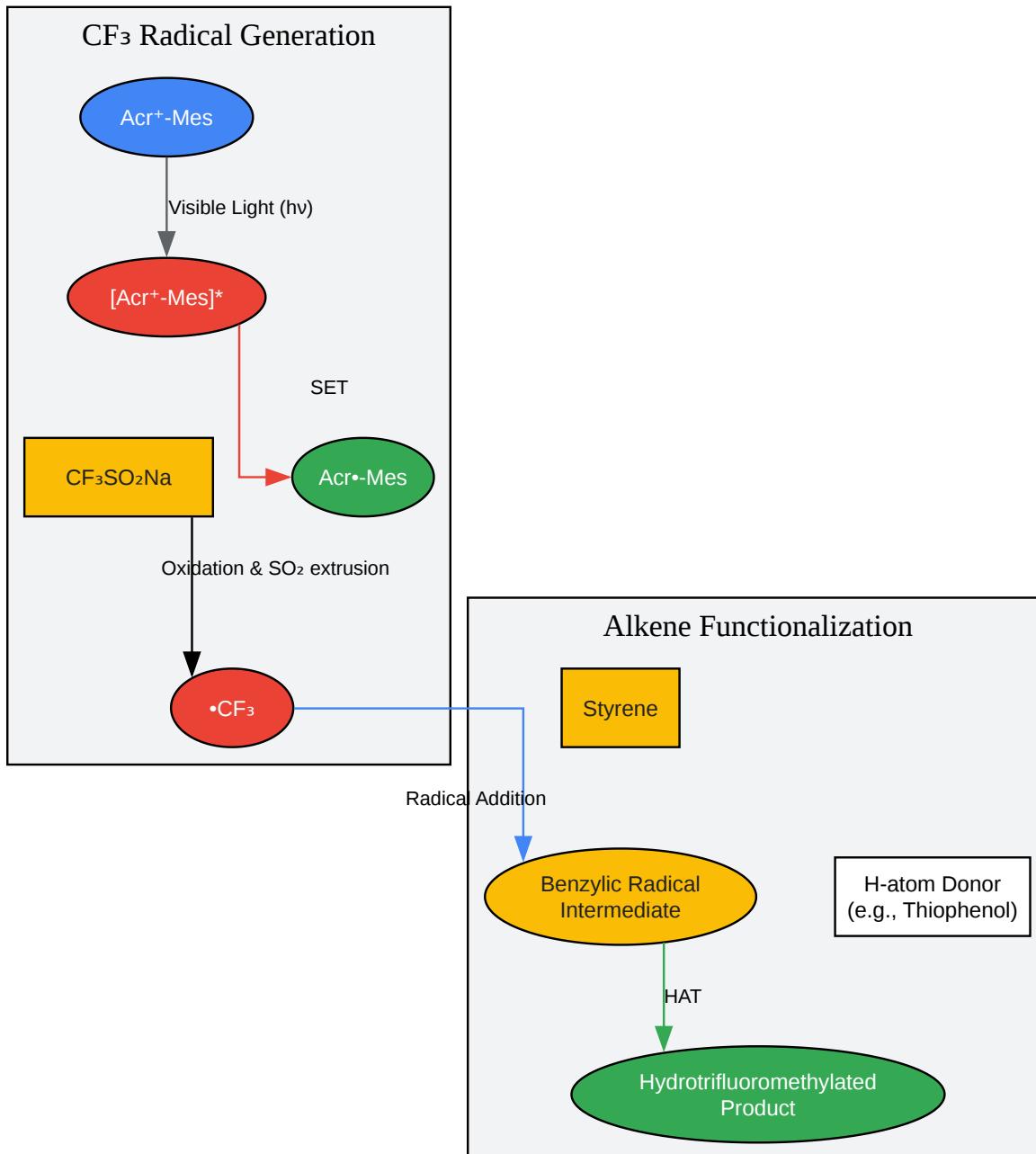
Procedure:

- In a reaction vessel, combine the unsaturated amine, **9-Mesityl-10-methylacridinium** tetrafluoroborate, and thiophenol.
- Add the anhydrous solvent and degas the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Irradiate the reaction mixture with a visible light source at room temperature.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for anti-Markovnikov hydroamination.

Hydrotrifluoromethylation of Styrenes


This protocol outlines a metal-free method for the hydrotrifluoromethylation of styrenes using a **9-Mesityl-10-methylacridinium** salt and sodium trifluoromethanesulfinate (Langlois' reagent).
[\[10\]](#)[\[11\]](#)

Materials:

- **9-Mesityl-10-methylacridinium** salt (e.g., perchlorate or tetrafluoroborate, 1-2 mol%)
- Styrene substrate (1.0 equiv)
- Sodium trifluoromethanesulfinate ($\text{CF}_3\text{SO}_2\text{Na}$) (1.5-2.0 equiv)
- Thiophenol (stoichiometric) or methyl thiosalicylate (substoichiometric) as a hydrogen atom donor
- Solvent (e.g., acetonitrile, DMSO)
- Visible light source (e.g., blue LEDs)

Procedure:

- To a reaction vessel, add the styrene substrate, **9-Mesityl-10-methylacridinium** salt, sodium trifluoromethanesulfinate, and the hydrogen atom donor.
- Add the solvent and degas the mixture.
- Irradiate the reaction with blue LEDs at room temperature.
- Monitor the reaction by an appropriate analytical method (e.g., ^{19}F NMR, GC-MS).
- After completion, perform an aqueous workup and purify the product by column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for hydrotrifluoromethylation of styrenes.

Conclusion

9-Mesityl-10-methylacridinium salts are readily available and highly effective photoredox catalysts for a growing number of organic transformations. Their strong oxidizing power in the excited state, coupled with their metal-free nature, makes them attractive reagents for sustainable and efficient synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate their adoption and further exploration in academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes via an organic photoredox system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide to 9-Mesityl-10-methylacridinium Salts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239669#commercial-availability-of-9-mesityl-10-methylacridinium-salts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com